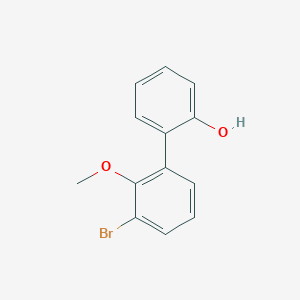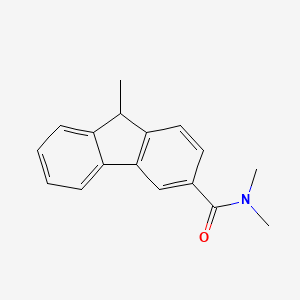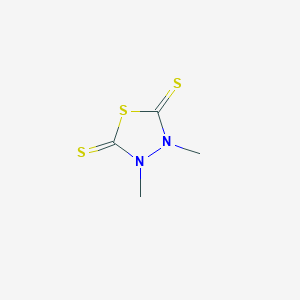
3'-Bromo-2'-methoxy-biphenyl-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’-methoxy-biphenyl-2-OL is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.135 g/mol . This compound is characterized by the presence of a bromine atom at the 3’ position, a methoxy group at the 2’ position, and a hydroxyl group at the 2 position on a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-methoxy-biphenyl-2-OL typically involves the bromination of 2’-methoxy-biphenyl-2-OL. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3’ position .
Industrial Production Methods
Industrial production of 3’-Bromo-2’-methoxy-biphenyl-2-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2’-methoxy-biphenyl-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Formation of 3’-Bromo-2’-methoxy-biphenyl-2-one.
Reduction: Formation of 2’-methoxy-biphenyl-2-OL.
Aplicaciones Científicas De Investigación
3’-Bromo-2’-methoxy-biphenyl-2-OL is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’-methoxy-biphenyl-2-OL involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-cyclohexen-1-OL
- 3-Methoxy-2,3-diphenyl-butan-2-OL
- 2-(4-Bromo-phenyl)-butan-2-OL
Uniqueness
3’-Bromo-2’-methoxy-biphenyl-2-OL is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group on the biphenyl ring system allows for selective reactions and interactions that are not possible with other similar compounds .
Propiedades
Número CAS |
201405-70-1 |
|---|---|
Fórmula molecular |
C13H11BrO2 |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
2-(3-bromo-2-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-10(6-4-7-11(13)14)9-5-2-3-8-12(9)15/h2-8,15H,1H3 |
Clave InChI |
HAFGYMIBWICTQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1Br)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975279.png)
![Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate](/img/structure/B11975281.png)

![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975315.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975323.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975331.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11975334.png)

![(5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975344.png)
![(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11975351.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975360.png)
![5-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11975361.png)

